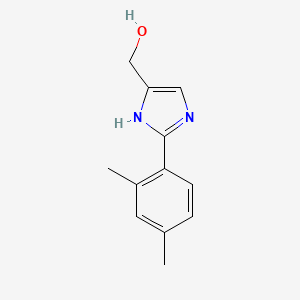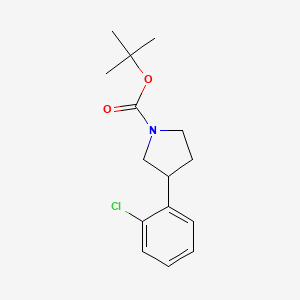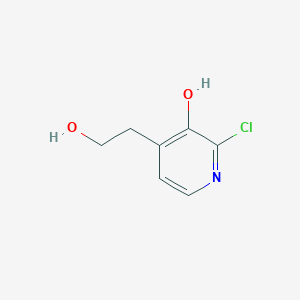
8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of brominated naphthalenes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination of a precursor naphthalene derivative. A common method might include:
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Methylation: Introduction of the methyl group using methyl iodide (CH3I) or a similar reagent.
Cyclization: Formation of the dihydronaphthalene ring through a cyclization reaction, often under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 7-methyl-3,4-dihydronaphthalen-2-one.
Reduction: Formation of 7-methyl-3,4-dihydronaphthalen-2-ol.
Substitution: Formation of 8-azido-7-methyl-3,4-dihydronaphthalen-2(1H)-one.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The bromine atom could play a crucial role in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: Lacks the methyl group, which might affect its reactivity and applications.
7-Methyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the bromine atom, which could influence its chemical behavior and biological activity.
8-Chloro-7-methyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, potentially altering its properties.
属性
分子式 |
C11H11BrO |
|---|---|
分子量 |
239.11 g/mol |
IUPAC 名称 |
8-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11BrO/c1-7-2-3-8-4-5-9(13)6-10(8)11(7)12/h2-3H,4-6H2,1H3 |
InChI 键 |
MKJVWSBZAWQPQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(CCC(=O)C2)C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13675512.png)
![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)



![2-Iodo-5-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13675550.png)

![2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine](/img/structure/B13675560.png)
![tert-Butyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13675567.png)
![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)
![6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13675574.png)
![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
